1-ethyl-4-iso-propylbenzene
Overview
Description
1-ethyl-4-iso-propylbenzene, also known as 1-ethyl-4-isopropylbenzene, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, where an ethyl group and an isopropyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iso-propylbenzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the alkylation of benzene with ethylene and propylene. The process is carried out in the presence of a solid acid catalyst, such as zeolites, which enhances the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-4-iso-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Nitration: Nitro derivatives of this compound.
Oxidation: Carboxylic acids derived from the oxidation of the ethyl and isopropyl groups.
Scientific Research Applications
1-ethyl-4-iso-propylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-4-iso-propylbenzene involves its interaction with molecular targets such as enzymes and receptors. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . The pathways involved include the formation of intermediates like benzenonium ions .
Comparison with Similar Compounds
Cumene (Isopropylbenzene): Similar in structure but lacks the ethyl group.
Ethylbenzene: Contains an ethyl group but lacks the isopropyl group.
Toluene: Contains a methyl group instead of ethyl and isopropyl groups.
Uniqueness: 1-ethyl-4-iso-propylbenzene is unique due to the presence of both ethyl and isopropyl groups on the benzene ring, which influences its reactivity and physical properties. This dual substitution pattern provides distinct chemical behavior compared to its analogs .
Properties
IUPAC Name |
1-ethyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-4-10-5-7-11(8-6-10)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUDUUDWUWUTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195001 | |
Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4218-48-8 | |
Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004218488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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